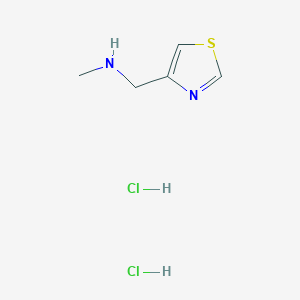N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride
CAS No.: 1609403-13-5
VCID: VC3021010
Molecular Formula: C5H10Cl2N2S
Molecular Weight: 201.12 g/mol
* For research use only. Not for human or veterinary use.

| Description |
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structural features and potential applications. This compound is characterized by its thiazole ring and a methylamino group, which contribute to its chemical and biological properties. Synthesis and ReactivityThe synthesis of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride typically involves the reaction of thiazole derivatives with methylamine. This process can be optimized through various organic synthesis techniques to achieve high purity and yield. The reactivity of this compound is notable due to its ability to undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are significant for synthesizing derivatives with enhanced biological activities. Biological Activities and ApplicationsN-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride has been studied for its potential biological activities, including antimicrobial and antifungal properties. Thiazole derivatives, in general, have shown promising results in these areas, making them candidates for further development in antimicrobial therapies. Antimicrobial ActivityWhile specific data on the antimicrobial activity of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride is limited, related thiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, N-Methyl-1-(thiazol-2-yl)methanamine has shown activity against strains like E. coli and B. cereus.
Potential in MedicineResearch into N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride is ongoing to explore its potential as a pharmaceutical intermediate. The compound's unique structural features and biological activities make it a candidate for further investigation in treating various conditions. Comparison with Similar CompoundsN-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride shares structural similarities with other thiazole derivatives but is distinct due to its specific combination of functional groups. For comparison, N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has a molecular weight of 215.14 g/mol and exhibits different biological activities due to its structural variations .
|
|||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1609403-13-5 | |||||||||||||||||||||||||||
| Product Name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride | |||||||||||||||||||||||||||
| Molecular Formula | C5H10Cl2N2S | |||||||||||||||||||||||||||
| Molecular Weight | 201.12 g/mol | |||||||||||||||||||||||||||
| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride | |||||||||||||||||||||||||||
| Standard InChI | InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H | |||||||||||||||||||||||||||
| Standard InChIKey | UNDLNBKOVSAJHM-UHFFFAOYSA-N | |||||||||||||||||||||||||||
| SMILES | CNCC1=CSC=N1.Cl.Cl | |||||||||||||||||||||||||||
| Canonical SMILES | CNCC1=CSC=N1.Cl.Cl | |||||||||||||||||||||||||||
| PubChem Compound | 75481915 | |||||||||||||||||||||||||||
| Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume